1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione is a compound that contains a 1,2,3,4-tetrahydroisoquinoline structural motif . This motif is an important part of various natural products and therapeutic lead compounds . In recent years, there has been considerable research interest in the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Chemical Reactions Analysis
Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been reported . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
Synthesis and Structural Analysis
Highly Diastereoselective Construction of Novel Derivatives
Researchers have developed a multicomponent 1,3-dipolar cycloaddition reaction involving tetrahydroisoquinolinium N-ylides, leading to dispiropyrrolo[2,1-a]isoquinoline-fused pyrrolidine-2,5-diones. This method exhibits unprecedented regioselectivity, constructing a novel dispirooxindole skeleton, which could be significant for developing new medicinal compounds (Boudriga et al., 2019).
Degradation and Stability Studies
Investigations into the photodegradation and stability of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which share structural similarities with the target compound, provide insights into their photostability and reactivity under various conditions. This is crucial for understanding their behavior in pharmaceutical formulations and their potential as analgesic compounds (Muszalska et al., 2015).
C-C Bond Formation via Radical Cyclization
The synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through intramolecular addition of aryl radicals represents a novel approach to creating heterocyclic compounds with potential biological activity (Majumdar & Mukhopadhyay, 2003).
Crystal Structure Analysis
Detailed crystallographic studies of tetrahydroisoquinolinedione derivatives have elucidated their molecular conformations and intermolecular interactions. Such analyses are fundamental for the rational design of compounds with desired biological properties (Pandi et al., 2002).
Heterocyclic Compound Synthesis
Novel Synthetic Routes
The development of new synthetic methodologies for dihydropyrindines and tetrahydroquinolines, which are structurally related to the target compound, opens avenues for creating diverse heterocyclic systems. These compounds have significant applications in drug development and organic chemistry (Yehia et al., 2002).
Electrochemical Applications
The electrochemical behavior of related ligands and their utility in selective recognition of ions and sensing applications indicates the potential of incorporating the target compound into sensor technologies. Such studies underscore the versatility of these compounds beyond traditional medicinal chemistry (Gayathri & Kumar, 2014).
Mechanism of Action
Target of Action
Tetrahydroisoquinolines are known to have diverse biological activities and can act as precursors for various alkaloids . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For tetrahydroisoquinolines, the mode of action can vary widely depending on the specific derivative .
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18-9-10-19(24)22(18)17-7-5-15(6-8-17)20(25)21-12-11-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTGNUPWGQJXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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